Phenyl isopropyl sulfone
Overview
Description
Phenyl isopropyl sulfone is a type of sulfone, a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfones are considered important synthons in the field of synthetic organic chemistry . They are highly versatile building blocks and find various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .
Synthesis Analysis
This compound can be synthesized through various methods. One of the most common approaches is the oxidation of sulfides . Other methods include Friedel-Crafts-type reactions with sulfonyl chlorides, the electrophilic trapping of sulfinic acid salts, and the addition of sulfonyl radicals to alkenes or alkynes . Recent developments in the field of sustainable sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem .Molecular Structure Analysis
The molecular formula of this compound is C9H12O2S . The structure of sulfones is characterized by a sulfonyl (SO2) functional group attached to two carbon atoms . The sulfur atom within the sulfonic group is in the highest level of oxidation and shows electron-acceptor properties, pulling part of electron density of aromatic ring to sulfonic group .Chemical Reactions Analysis
This compound can participate in many organic transformations. It has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms . It is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions, and is involved in other types of reaction such as Diels–Alder condensation with aldehydes and desulfonylation .Physical and Chemical Properties Analysis
This compound is a type of high-performance polymer. Its thermal resistance and high strength properties in a wide range of temperatures allow classifying it as a polymer of high-performance assignment .Scientific Research Applications
Asymmetric Synthesis Applications
- Asymmetric Synthesis of α-Phenyl-γ-Hetero-Substituted Isopropyl Sulfonates : Phenyl isopropyl sulfone has been utilized in the asymmetric synthesis of α-phenyl-γ-hetero-substituted isopropyl sulfonates, providing compounds with high diastereo- and enantiomeric excesses (Enders & Iffland, 2007).
Chemical Reactivity and Stability
- Alpha-Halogenation and Reactivity of Sulfones : Studies on the alpha-halogenation and related reactivity of isopropyl mesityl sulfone and isopropyl phenyl sulfone revealed important insights into their chemical properties (Meyers et al., 2003).
Protective Groups in Organic Synthesis
- Use as Thiol Protective Group : Aryl vinyl sulfone derivatives, including phenyl vinyl sulfone, serve as protective groups for SH groups in organic synthesis, facilitating high-yield protection and deprotection under mild conditions (Kuroki & Lett, 1984).
Membrane Technology
- Sulfonic Acid Groups in Membranes : Phenyl sulfonic acids, derived from this compound, have been incorporated into poly(arylene ether) membranes, showing promise for fuel cell applications due to their high ion exchange capacities and proton conductivities (Kim et al., 2009).
Julia-Kocienski Olefination
- Synthesis of Tri- and Tetrasubstituted Olefins : Phenyl sulfone derivatives are employed in the Julia-Kocienski olefination for the synthesis of complex olefins, demonstrating versatility in organic synthesis (Alonso, Fuensanta & Nájera, 2006).
Electrolyte Additives
- Interface Film in Lithium-Rich Cathodes : Phenyl vinyl sulfone has been used as an electrolyte additive in lithium-rich cathodes, enhancing the capacity retention and performance of batteries (Zheng et al., 2016).
Biocatalysis
- Enantioselective Sulfoxidation : Phenyl methyl sulfone is a substrate in the enantioselective sulfoxidation by Streptomyces glaucescens, showing potential in the production of enantiopure sulfoxides for pharmaceutical applications (Salama et al., 2020).
Molecular Recognition
- Specific Inclusion of Isopropyl Phenyl Sulfoxide : Solid (R)-phenylglycyl-(R)-phenylglycine included (S)-isopropyl phenyl sulfoxide from its racemic mixture, revealing potential for molecular recognition applications (Ogura et al., 1990).
Polymer Synthesis
- Sulfonated Poly(phenylene sulfone) : Poly(phenylene) ionomers containing sulfone units and monosulfonated phenyl rings have been synthesized, showing high ion exchange capacities and stability, suitable for fuel cell membranes (Schuster et al., 2009).
Mechanism of Action
Target of Action
Phenyl isopropyl sulfone, also known as (propane-2-sulfonyl)benzene, is a versatile intermediate in organic synthesis . It serves as an important building block in the construction of biologically active molecules or functional materials .
Mode of Action
The sulfone group in this compound can function as an activating, electron-withdrawing substituent in Michael acceptors . It can also act as a good leaving group, producing a sulfinate anion . This reactivity often facilitates the removal of the sulfone moiety after the desired transformation . In addition, sulfone groups can stabilize adjacent carbanions .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its versatility as a synthetic intermediate . It participates in classical reactions of sulfones in organic synthesis, including the Ramberg–Bäcklund reaction of α-halo sulfones and the Julia–Lythgoe olefination . Apart from these classical transformations, sulfones have been employed as versatile intermediates for the preparation of various product classes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactivity of the sulfone group can be modulated by the presence of other functional groups, the pH of the environment, and the temperature . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Phenyl isopropyl sulfone can cause skin irritation and may be harmful if absorbed through the skin. It is harmful if swallowed and may cause irritation of the digestive tract. Inhalation causes respiratory tract irritation and may be harmful if inhaled. Chronic exposure may cause liver and kidney damage .
Future Directions
Recent developments in the field of sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .
Biochemical Analysis
Biochemical Properties
They can function as activating, electron-withdrawing substituents in Michael acceptors
Cellular Effects
It is known that sulfones can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of (propane-2-sulfonyl)benzene is not well-defined. It is known that benzene can undergo electrophilic aromatic substitution, a process that involves the formation of a cationic intermediate
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to understand these aspects .
Metabolic Pathways
The metabolic pathways involving (propane-2-sulfonyl)benzene are not well-characterized. Benzene is known to be metabolized via two pathways, leading to the formation of various metabolites
Properties
IUPAC Name |
propan-2-ylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTSQCOXRMHSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195181 | |
Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4238-09-9 | |
Record name | [(1-Methylethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4238-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfone, isopropyl phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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